molecular formula C11H17BO5 B3054249 [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid CAS No. 591249-50-2

[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid

Cat. No.: B3054249
CAS No.: 591249-50-2
M. Wt: 240.06 g/mol
InChI Key: BCMKFWFNEMRLOO-UHFFFAOYSA-N
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Description

[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxymethyl and dimethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent under palladium-catalyzed conditions. One common method is the reaction of 4-(ethoxymethyl)-2,6-dimethoxyphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability .

Types of Reactions:

    Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or borates.

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The primary mechanism of action for [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid is through its participation in Suzuki–Miyaura coupling reactions. The reaction mechanism involves the following steps:

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO5/c1-4-17-7-8-5-9(15-2)11(12(13)14)10(6-8)16-3/h5-6,13-14H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMKFWFNEMRLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)COCC)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437046
Record name [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591249-50-2
Record name [4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, to a solution of 4-bromo-3,5-dimethoxybenzyl ethyl ether (440.0 g) in tetrahydrofuran (4.0 L) was added dropwise n-butyl lithium (1.6 M n-hexane solution, 1.1 L) at −60° C. After stirring for 15 minutes at the same temperature, trimethyl borate (249.3 g) was added. The temperature of the mixture was gradually elevated, followed by stirring for 1 hour under ice-cooling. To the mixture was added dropwise 10% aqueous sulfuric acid solution (835 g). The mixture was extracted with ethyl acetate and the organic layer was washed with water and saturated aqueous NaCl solution. After drying over magnesium sulfate, the solvent was removed in vacuo. The residue was dissolved in isopropyl ether with heating and cooled. The crystalline precipitates were collected by filtration and dried to yield 4-ethyoxymethyl-2,6-dimetoxyphenylboronic acid (312.9 g).
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
249.3 g
Type
reactant
Reaction Step Two
Quantity
835 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid
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